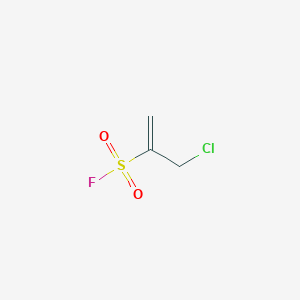
3-Chloroprop-1-ene-2-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloroprop-1-ene-2-sulfonyl fluoride is a chemical compound with the molecular formula C3H4ClFO2S. It is a member of the sulfonyl fluoride family, which is known for its stability and reactivity. This compound is used in various chemical reactions and has applications in medicinal chemistry, chemical biology, and drug discovery .
Mechanism of Action
Target of Action
The primary target of 3-Chloroprop-1-ene-2-sulfonyl fluoride is amines . Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair. They play a crucial role in biochemistry and drug discovery, serving as key building blocks in the synthesis of complex molecules.
Mode of Action
This compound interacts with amines through a simple, efficient, and mild reaction . This interaction results in the formation of highly functionalized enaminyl sulfonyl fluorides . The transformation features a broad substrate scope, high atom economy, operational simplicity, and up to 100% stereoselectivity .
Biochemical Pathways
The interaction of this compound with amines affects the biochemical pathways involved in the synthesis of enaminyl sulfonyl fluorides . These fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science .
Result of Action
The result of the action of this compound is the production of a variety of highly functionalized enaminyl sulfonyl fluorides . These fluorides can provide great application value in medicinal chemistry, chemical biology, and drug discovery .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the reaction with amines is mild and efficient, suggesting that it can be carried out under a variety of conditions . .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloroprop-1-ene-2-sulfonyl fluoride can be synthesized through several methods. One common approach involves the reaction of 2-chloroprop-2-ene-1-sulfonyl fluoride with amines, resulting in the formation of highly functionalized enaminyl sulfonyl fluorides . This reaction is efficient, mild, and offers good to excellent yields (56–96%) under operationally simple conditions .
Industrial Production Methods
Industrial production of this compound often involves the use of sulfuryl fluoride gas (SO2F2) as an electrophilic hub . This method is concise and effective for producing sulfonyl fluorides, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-Chloroprop-1-ene-2-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles to form sulfonates and sulfonamides.
Addition Reactions: It participates in conjugate addition reactions to form diverse functionalized sulfonyl fluorides.
Common Reagents and Conditions
Amines: Used in the synthesis of enaminyl sulfonyl fluorides.
Sulfuryl Fluoride Gas (SO2F2): Utilized in industrial production.
Major Products Formed
Enaminyl Sulfonyl Fluorides: Formed through reactions with amines.
Sulfonates and Sulfonamides: Produced via sulfur fluoride exchange (SuFEx) reactions.
Scientific Research Applications
3-Chloroprop-1-ene-2-sulfonyl fluoride has a wide range of applications in scientific research:
Medicinal Chemistry: Used in the development of bioactive molecules and drug discovery.
Chemical Biology: Employed in the synthesis of functionalized sulfonyl fluorides for biological studies.
Organic Synthesis: Acts as a versatile synthetic intermediate in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Sulfonyl Chlorides: Known for their high reactivity with nucleophiles.
Sulfonyl Fluorides: Share similar stability and reactivity characteristics.
Uniqueness
3-Chloroprop-1-ene-2-sulfonyl fluoride is unique due to its specific reactivity with amines to form enaminyl sulfonyl fluorides with high stereoselectivity . This makes it valuable in medicinal chemistry and drug discovery .
Properties
IUPAC Name |
3-chloroprop-1-ene-2-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4ClFO2S/c1-3(2-4)8(5,6)7/h1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCLHGBUHYGRIED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCl)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4ClFO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-benzyl-2-(4-chlorophenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B2995710.png)
![methyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2995711.png)
![(Z)-3-(1,3-Benzodioxol-5-yl)-N-(1-methyl-6-oxo-4-thiophen-2-yl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl)prop-2-enamide](/img/structure/B2995712.png)
![7-bromo-2-(3-ethoxy-2-hydroxyphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2995713.png)
![2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2995714.png)
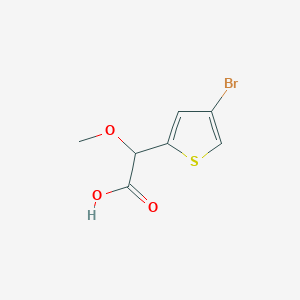
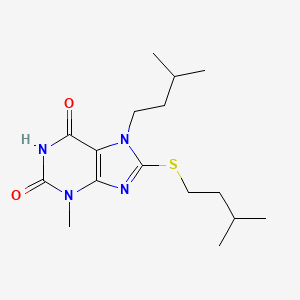
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2995721.png)
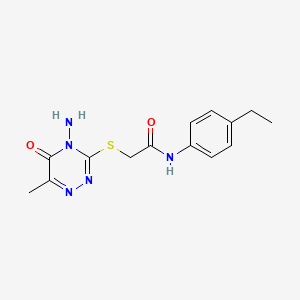
![7-[1,1'-Biphenyl]-4-yl-3-bromo-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2995724.png)
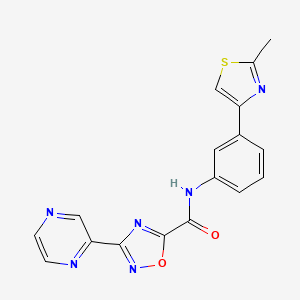

![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-1,3-benzoxazol-2-amine](/img/structure/B2995727.png)
![7-chloro-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2995730.png)
